REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH2:11])[CH:6]=1)=[O:4].[CH3:12][Li]>C1COCC1>[NH2:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH3:12])[CH:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
16.43 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further 30 min at −78° C.
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After a further 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched at 0° C. by the cautious addition of iso-propanol (8.0 mL)
|
Type
|
TEMPERATURE
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Details
|
The mixture was warmed to RT
|
Type
|
ADDITION
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Details
|
brine (200 mL) and EtOAc (150 mL) were added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (100 mL×3)
|
Type
|
CUSTOM
|
Details
|
the combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography (80 g)
|
Type
|
WASH
|
Details
|
eluting with 0 to 8% MeOH in EtOAc
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |